

The Evolutionary Conservation of Calreticulin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CALRETICULIN

Cat. No.: B1178941

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calreticulin (CRT) is a highly conserved and ubiquitously expressed endoplasmic reticulum (ER) resident protein found in virtually all eukaryotic organisms investigated.[1] Its remarkable evolutionary stability underscores its critical roles in fundamental cellular processes, primarily as a molecular chaperone for glycoproteins and a key regulator of intracellular calcium homeostasis.[2][3] This technical guide provides an in-depth examination of the evolutionary conservation of **calreticulin**, detailing its conserved structural domains, functions, and phylogenetic distribution. We present quantitative data on sequence homology, outline detailed experimental protocols for its study, and illustrate key signaling pathways and workflows using Graphviz diagrams. Understanding the profound conservation of **calreticulin** offers critical insights into its indispensable biological functions and highlights its potential as a therapeutic target in various diseases, including cancer and autoimmune disorders.[4][5]

Introduction to Calreticulin

Calreticulin is a 46-kDa protein primarily located in the lumen of the endoplasmic reticulum.[6] It was first identified as a calcium-binding protein and is now recognized as a multifunctional chaperone involved in a vast array of cellular activities.[7] Its two major, well-characterized functions are:

- **Calcium Homeostasis:** **Calreticulin** is a major Ca^{2+} storage protein within the ER, binding calcium with low affinity but high capacity. This function is crucial for regulating intracellular Ca^{2+} signaling, which governs numerous cellular processes.[3][8]
- **Protein Folding:** As a lectin-like chaperone, **calreticulin**, along with the membrane-bound calnexin, is a central component of the quality control system for newly synthesized glycoproteins.[9][10] It ensures their proper folding and assembly before they are transported out of the ER.

Beyond these core roles, **calreticulin** is implicated in processes ranging from gene expression and cell adhesion to immunity and apoptosis.[6][11] The absence of the **calreticulin** gene is embryonically lethal in mice, demonstrating its essential role in development.[6] Its high degree of conservation across diverse eukaryotic lineages, from yeast to mammals and plants, points to a conserved and vital set of functions established early in eukaryotic evolution.[1][12][13]

Structural Conservation of Calreticulin

The structure of **calreticulin** is remarkably conserved and is organized into three distinct domains, each with specialized functions. Additionally, it contains conserved signaling sequences for its proper cellular localization.[7][14]

- **N-terminal Signal Sequence:** A 17-residue signal peptide at the N-terminus directs the nascent polypeptide to the endoplasmic reticulum.[2]
- **Three-Domain Structure:** The mature protein consists of the N-domain, P-domain, and C-domain.
- **ER Retrieval Signal:** A C-terminal KDEL sequence ensures the protein is retained within the ER lumen by retrieving any escaped molecules from the Golgi apparatus.[6][7]

Conserved Functional Domains

The multifunctionality of **calreticulin** is a direct result of its modular domain structure. The conservation of these domains is critical for maintaining its diverse biological roles.

Domain	Key Structural Features	Conserved Functions	References
N-Domain	Globular β -sandwich structure. Contains a high-affinity Ca^{2+} -binding site and a lectin (carbohydrate-binding) site.	Lectin-like chaperone activity (binds monoglucosylated glycans on glycoproteins). Binds zinc (Zn^{2+}). Interacts with other chaperones like ERp57.	[2] [9] [14] [15]
P-Domain	Proline-rich, flexible, extended arm-like structure.	Binds to the co-chaperone ERp57. Provides a scaffold for substrate binding and folding. Undergoes conformational changes upon substrate binding.	[9] [14] [15]
C-Domain	Highly acidic and has a high capacity for low-affinity Ca^{2+} binding. Contains the KDEL ER-retrieval signal.	Primary site for high-capacity Ca^{2+} storage and buffering in the ER. Critical for maintaining ER Ca^{2+} homeostasis.	[2] [8] [14]

Phylogenetic Distribution and Sequence Homology

Calreticulin is extensively expressed in all eukaryotic organisms studied.[\[1\]](#) Phylogenetic analyses show that **calreticulin** and its membrane-bound homolog, calnexin, likely arose from a gene duplication event early in eukaryotic evolution.[\[12\]](#)[\[13\]](#) While mammals typically have one main **calreticulin** gene, plants have evolved distinct groups of isoforms (CRT1/CRT2 and CRT3), suggesting functional specialization.[\[11\]](#)[\[14\]](#)[\[16\]](#)[\[17\]](#)

Quantitative Analysis of Sequence Conservation

The amino acid sequence of **calreticulin** is highly conserved across species, particularly within the N- and P-domains.^[14] The table below summarizes the percentage of sequence identity between human **calreticulin** and its orthologs in various species, illustrating its strong evolutionary conservation.

Species Comparison	Scientific Name	Sequence Identity (%)	Sequence Divergence (%)
Human vs. Mouse	Mus musculus	94.0	6.0
Human vs. Rat	Rattus norvegicus	93.5	6.5
Human vs. Chicken	Gallus gallus	89.0	11.0
Human vs. Zebrafish	Danio rerio	80.0	20.0
Human vs. Fruit Fly	Drosophila melanogaster	65.0	35.0
Human vs. Nematode	Caenorhabditis elegans	58.0	42.0
Human vs. Arabidopsis	Arabidopsis thaliana (CRT1)	55.0	45.0

Note: Data is representative and compiled from typical values found in phylogenetic studies. Exact percentages may vary slightly based on the alignment algorithm and specific isoforms used.

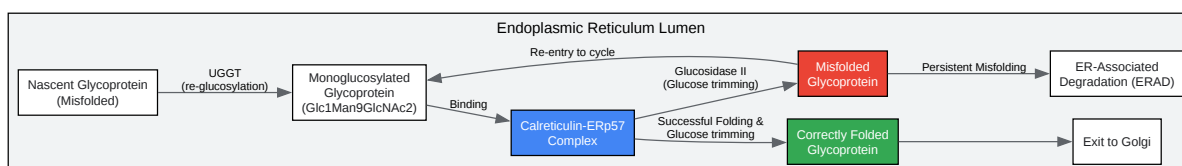
Conservation of Function and Signaling Pathways

The structural conservation of **calreticulin** directly translates to the conservation of its core functions across eukaryotes.

The Calreticulin/Calnexin Chaperone Cycle

This quality control cycle is a cornerstone of protein folding in the ER and is highly conserved. It ensures that only correctly folded glycoproteins proceed through the secretory pathway.

- Recognition: **Calreticulin** and calnexin recognize and bind to newly synthesized glycoproteins that carry a specific monoglucosylated glycan (Glc1Man9GlcNAc2).[9]
- Folding and Assembly: While bound, **calreticulin** recruits the thiol oxidoreductase ERp57 via its P-domain. ERp57 then catalyzes the formation and isomerization of disulfide bonds in the substrate protein.
- Release and Quality Control: The glucose residue is trimmed, releasing the glycoprotein. If properly folded, it exits the ER. If misfolded, it is re-glucosylated by the enzyme UGGT, allowing it to re-enter the cycle.[9] Chronically misfolded proteins are eventually targeted for ER-associated degradation (ERAD).

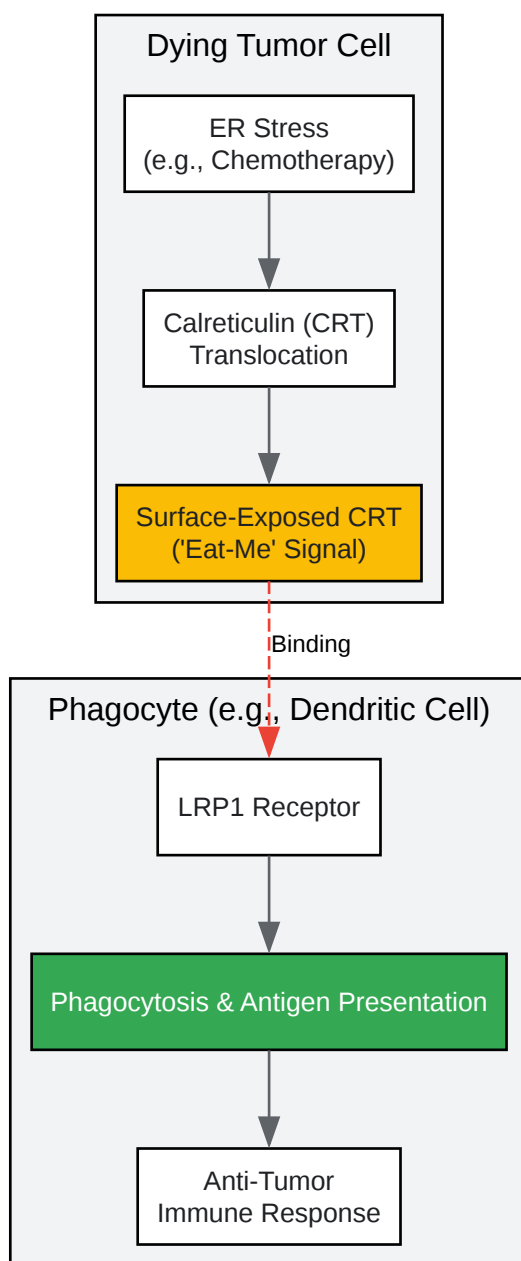


[Click to download full resolution via product page](#)

Caption: The conserved **Calreticulin**/Calnexin cycle for glycoprotein folding.

Immunogenic Cell Death (ICD) Signaling

Under certain stress conditions (e.g., treatment with specific chemotherapeutics), **calreticulin** translocates from the ER to the surface of dying cancer cells.[5][18] Surface-exposed **calreticulin** acts as a potent "eat-me" signal, promoting the phagocytosis of the dying cells by dendritic cells. This process is crucial for initiating a robust anti-tumor immune response. The core components of this pathway are conserved in mammals.



[Click to download full resolution via product page](#)

Caption: Calreticulin's role as an "eat-me" signal in immunogenic cell death.

Experimental Protocols for Studying Calreticulin Conservation

A variety of well-established molecular biology and biochemical techniques are used to analyze the evolutionary conservation of proteins like **calreticulin**.

Sequence-Based Analysis

- Protocol 1: Homolog Identification using BLAST
 - Obtain Sequence: Retrieve the canonical amino acid sequence of a reference **calreticulin** protein (e.g., human CALR from UniProt, ID: P27797).
 - Perform BLASTp: Use the NCBI BLAST (Basic Local Alignment Search Tool) portal. Select the "blastp" (protein-protein BLAST) algorithm.
 - Set Parameters: Paste the reference sequence into the query box. Select the target database (e.g., "Non-redundant protein sequences (nr)"). The search can be restricted by taxonomic group if desired.
 - Analyze Results: The output will be a list of homologous sequences from different organisms, ranked by sequence identity and E-value. This confirms the presence and conservation of the protein across species.
- Protocol 2: Multiple Sequence Alignment (MSA)
 - Gather Sequences: Collect FASTA-formatted amino acid sequences of **calreticulin** orthologs identified via BLAST or from databases like Ensembl.
 - Select Tool: Use an MSA tool such as Clustal Omega or T-Coffee.
 - Perform Alignment: Input the collected sequences into the tool. The algorithm will align the sequences to maximize regions of identity and similarity.
 - Visualize and Analyze: The resulting alignment highlights conserved residues and domains. Decreased sequence conservation is often observed towards the N- and C-termini.[\[19\]](#)

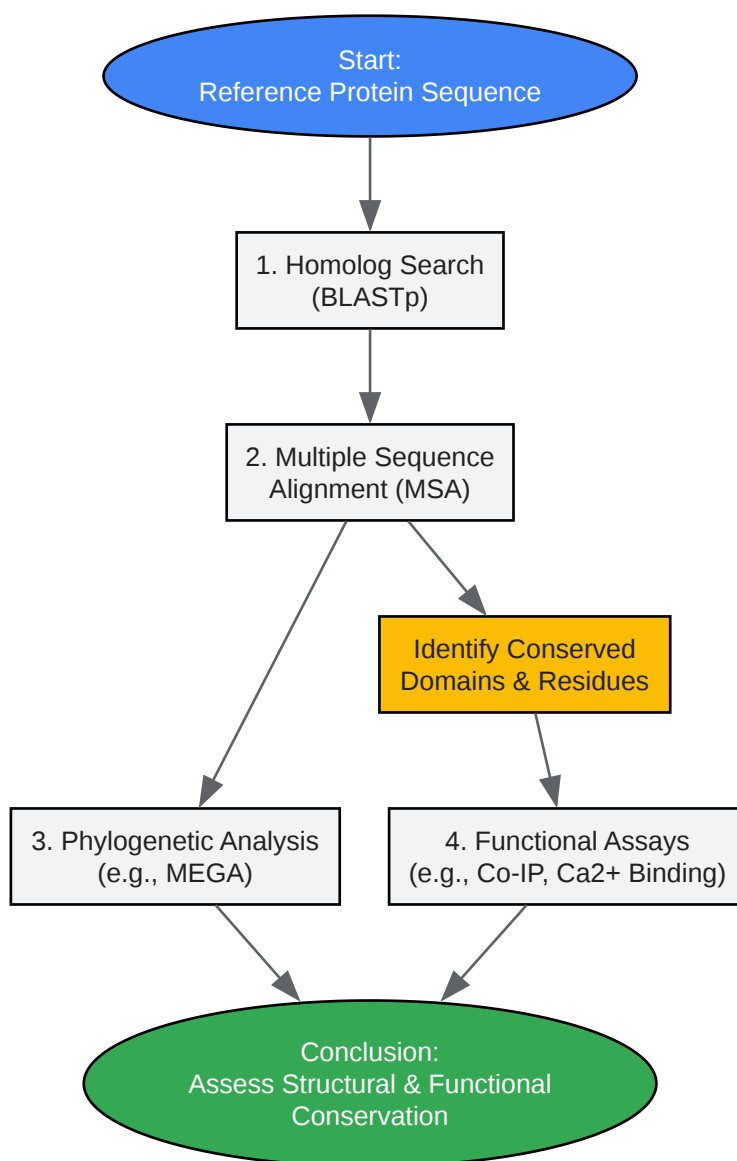
Phylogenetic Analysis

- Protocol 3: Phylogenetic Tree Construction
 - Generate MSA: Create a high-quality multiple sequence alignment as described above.

- **Select Method:** Choose a phylogenetic reconstruction method. The Neighbor-Joining method is common for its speed, while Maximum Likelihood offers greater statistical rigor. [\[20\]](#)
- **Run Analysis:** Use software like MEGA (Molecular Evolutionary Genetics Analysis) or a web server like Phylogeny.fr. Input the MSA file.
- **Bootstrap Validation:** Set the number of bootstrap replicates (e.g., 1000) to assess the statistical support for the tree's branches. [\[20\]](#)
- **Interpret Tree:** The resulting phylogenetic tree visually represents the evolutionary relationships between the different **calreticulin** sequences.

Functional Conservation Analysis

- **Protocol 4: Co-Immunoprecipitation (Co-IP) to Verify Protein Interactions**
 - **Cell Lysis:** Lyse cells expressing the **calreticulin** ortholog of interest under non-denaturing conditions to preserve protein complexes.
 - **Antibody Incubation:** Incubate the cell lysate with an antibody specific to the **calreticulin** ortholog.
 - **Immunoprecipitation:** Add protein A/G-coated beads to capture the antibody-**calreticulin** complex.
 - **Washing and Elution:** Wash the beads to remove non-specifically bound proteins. Elute the bound proteins from the beads.
 - **Analysis:** Analyze the eluted proteins by Western blotting using an antibody against the expected interacting partner (e.g., ERp57) to confirm the conserved interaction.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Calreticulin: conserved protein and diverse functions in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calreticulin: Endoplasmic reticulum Ca²⁺ gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calreticulin signaling in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are CALR stimulants and how do they work? [synapse.patsnap.com]
- 5. Calreticulin, a therapeutic target? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calreticulin: non-endoplasmic reticulum functions in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functional specialization of calreticulin domains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of Calreticulin in Protein Folding, Immunity, Calcium Signaling and Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calreticulin - Wikipedia [en.wikipedia.org]
- 11. Diverging functions among calreticulin isoforms in higher plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. molevol.hhu.de [molevol.hhu.de]
- 13. The evolutionary history of calreticulin and calnexin genes in green plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phylogenetic Analyses and Expression Studies Reveal Two Distinct Groups of Calreticulin Isoforms in Higher Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural and Functional Relationships between the Lectin and Arm Domains of Calreticulin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phylogenetic analyses and expression studies reveal two distinct groups of calreticulin isoforms in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phylogenetic analysis of plant calreticulin homologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Calreticulin: Roles in Cell-Surface Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Evolutionary Conservation of Calreticulin: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1178941#evolutionary-conservation-of-the-calreticulin-protein]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com